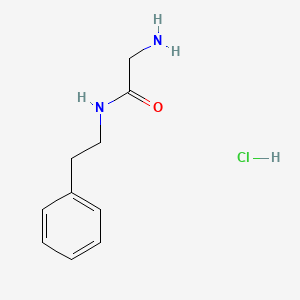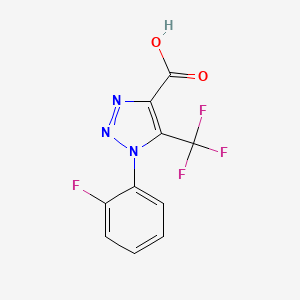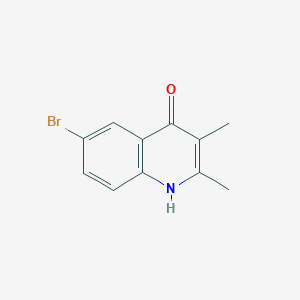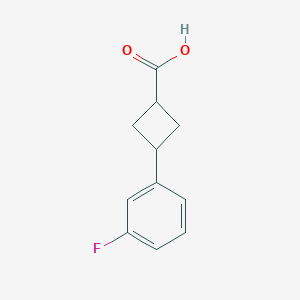
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid is a cyclic compound that features a cyclobutane ring with a carboxylic acid group and a fluorophenyl substituent . It has a CAS Number of 1235439-81-2 and a molecular weight of 194.21 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(3-fluorophenyl)cyclobutanecarboxylic acid . The InChI code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Imaging and Diagnostic Applications
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid and its derivatives, notably 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), are primarily utilized in the field of nuclear medicine imaging. These compounds are synthesized for use in positron emission tomography (PET) imaging as radiotracers. The studies listed below showcase the diverse applications of this compound in imaging and diagnosing various types of cancer.
Brain Tumor Imaging :
- FACBC, labeled with fluorine-18, was developed for imaging brain tumors. It showed potential in tumor localization, offering an alternative to traditional [18F]2-fluorodeoxyglucose (FDG) for imaging 9L gliosarcoma in rat models and human glioblastoma multiforme. Its low uptake in normal brain tissue contrasted with its higher uptake in tumor tissues, providing clear tumor-to-normal tissue ratios (Shoup et al., 1999).
Prostate Cancer Detection :
- Trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC) was evaluated in a phase IIa clinical trial for metastatic prostate cancer patients. It demonstrated the potential to delineate primary prostate lesions and metastatic lesions, showing increased accumulation in primary prostate lesions and metastases, including enlarged and unenlarged lymph nodes and bone metastases. This study also confirmed the safety profile of anti-18F-FACBC in prostate cancer patients (Inoue et al., 2014).
Breast Cancer Therapy Response :
- 18F-fluciclovine (18F-labeled FACBC), a leucine analog radiotracer, was used in a clinical trial to assess the response to neoadjuvant therapy in invasive ductal and lobular breast cancers. It showed that changes in 18F-fluciclovine avidity strongly correlated with the tumor response on pathology, suggesting its potential utility in monitoring therapy responses in breast cancer (Ulaner et al., 2017).
Radiation Dosimetry :
- The study on the biodistribution and radiation dosimetry of anti-18F-FACBC in humans revealed its favorable imaging and acceptable dosimetry profiles. The nonmetabolized nature of this tracer is advantageous for extracting relevant physiological parameters from kinetic models, important for patient safety and effective imaging (Nye et al., 2007).
Reproducibility in PET-CT Imaging :
- The reproducibility and reliability of anti-3-[18F]FACBC uptake measurements were explored in background structures and untreated malignant lesions in prostate carcinoma. Despite variable time intervals between scans, FACBC PET-CT demonstrated acceptable reproducibility in key background structures, indicating its reliability for longitudinal patient monitoring (Odewole et al., 2015).
Radiotherapy Target Design in Prostate Cancer :
- A study on the use of Anti-1-Amino-3-F-18 Fluorocyclobutane-1-Carboxylic Acid (FACBC) for guiding prostate cancer radiotherapy target design demonstrated its feasibility in influencing intensity-modulated radiotherapy (IMRT) planning. The study highlights the potential of FACBC in refining treatment approaches for prostate cancer (Jani et al., 2009).
Renal Carcinoma Assessment :
- Initial experiences with anti-[18F]FACBC in assessing renal masses suggested its potential utility. The study demonstrated differential amino acid transport in renal papillary cell carcinoma compared to clear cell carcinoma, indicating its role in characterizing renal lesions (Schuster et al., 2009).
Meningioma Imaging :
- Fluciclovine (anti-1-amino-3-[18F]-fluorocyclobutane-1-carboxylic acid) has shown potential as a complementary tool in the meningioma workup, treatment, and follow-up, especially for challenging lesions like those at the skull base. This novel radiotracer, initially approved for prostate cancer, has demonstrated avid uptake in meningiomas incidentally found during prostate cancer surveillance (Nguyen et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKUSODPOMRZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245200 | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1235439-81-2 | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



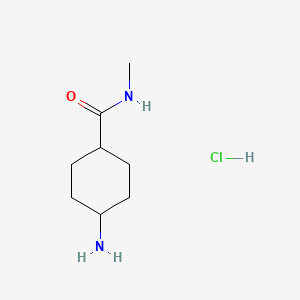
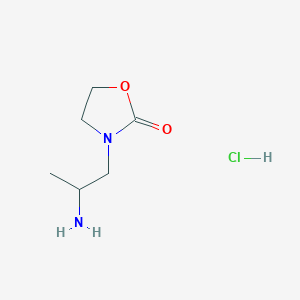
![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)



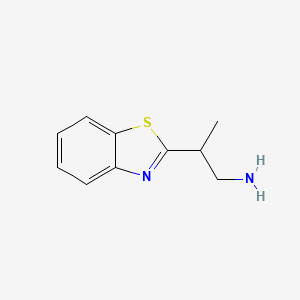

![[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride](/img/structure/B1520317.png)
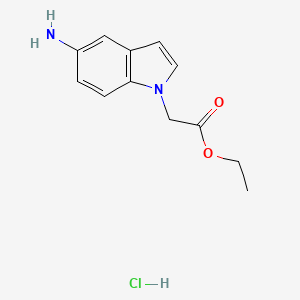
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)
